molecular formula C19H17IN4 B7949011 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1)

2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1)

Cat. No.: B7949011
M. Wt: 428.3 g/mol
InChI Key: WHMNUKODALGDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) is a chemical compound with the molecular formula C19H16N4I. It is commonly used in biochemical experiments as a redox indicator, particularly in assays to measure cellular respiration and viability. The compound is known for its ability to change color upon reduction, making it useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) typically involves the reaction of triphenyl tetrazolium chloride with an iodide source. The process generally requires a controlled environment to ensure the purity and stability of the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions: 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) involves its reduction by cellular dehydrogenases to form formazan. This reduction process is indicative of cellular respiration and metabolic activity. The compound targets mitochondrial enzymes, particularly succinate dehydrogenase, which facilitates the reduction process .

Comparison with Similar Compounds

    2,3,5-Triphenyl-2H-tetrazolium chloride (TTC): Similar in structure and function, used as a redox indicator.

    MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Another tetrazolium compound used in cell viability assays.

    XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation assays

Uniqueness: 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) is unique due to its specific application in identifying viable heart tissue in autopsy pathology and its distinct color change upon reduction, which is highly useful in various biochemical assays .

Properties

IUPAC Name

2,3,5-triphenyl-1H-tetrazol-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMNUKODALGDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703315
Record name 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13014-90-9
Record name 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.